Bis(4-isocyanatocyclohexyl)methane

説明

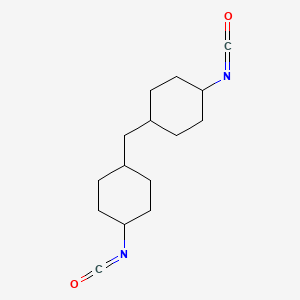

Structure

3D Structure

特性

IUPAC Name |

1-isocyanato-4-[(4-isocyanatocyclohexyl)methyl]cyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O2/c18-10-16-14-5-1-12(2-6-14)9-13-3-7-15(8-4-13)17-11-19/h12-15H,1-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KORSJDCBLAPZEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1CC2CCC(CC2)N=C=O)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O2 | |

| Record name | 1,1-METHYLENE BIS(4-ISOCYANATOCYCLOHEXANE) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18125 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

156515-75-2, 62948-28-1 | |

| Record name | Cyclohexane, 1,1′-methylenebis[4-isocyanato-, trimer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=156515-75-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dicyclohexylmethane diisocyanate homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62948-28-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID3027588, DTXSID30891145 | |

| Record name | 1,1-Methylenebis(4-isocyanatocyclohexane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3027588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (trans,trans)-1,1'-Methylenebis[4-isocyanatocyclohexane] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30891145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

1,1-methylene bis(4-isocyanatocyclohexane) is a clear, colorless to light-yellow liquid. (NIOSH, 2022), Liquid, Clear, colorless to light-yellow liquid; [NIOSH], Clear, colorless to light-yellow liquid. | |

| Record name | 1,1-METHYLENE BIS(4-ISOCYANATOCYCLOHEXANE) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18125 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cyclohexane, 1,1'-methylenebis[4-isocyanato- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dicyclohexylmethane 4,4'-diisocyanate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/115 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | METHYLENE BIS(4-CYCLOHEXYLISOCYANATE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/386 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Methylene bis(4-cyclohexylisocyanate) | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0412.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

greater than 395 °F (NIOSH, 2023), >395 °F | |

| Record name | 1,1-METHYLENE BIS(4-ISOCYANATOCYCLOHEXANE) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18125 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHYLENE BIS(4-CYCLOHEXYLISOCYANATE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/386 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Methylene bis(4-cyclohexylisocyanate) | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0412.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

Reacts with water (NIOSH, 2023), Soluble in acetone, Reacts | |

| Record name | 1,1-METHYLENE BIS(4-ISOCYANATOCYCLOHEXANE) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18125 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHYLENE BIS(4-CYCLOHEXYLISOCYANATE) | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7189 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Methylene bis(4-cyclohexylisocyanate) | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0412.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.07 at 77 °F (NIOSH, 2023) - Denser than water; will sink, 1.066 g/cu cm, 1.07 at 77 °F, (77 °F): 1.07 | |

| Record name | 1,1-METHYLENE BIS(4-ISOCYANATOCYCLOHEXANE) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18125 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHYLENE BIS(4-CYCLOHEXYLISOCYANATE) | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7189 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | METHYLENE BIS(4-CYCLOHEXYLISOCYANATE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/386 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Methylene bis(4-cyclohexylisocyanate) | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0412.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Pressure |

0.001 mmHg at 77 °F (NIOSH, 2023), 0.0000233 [mmHg], VP: 0.001 mm Hg at 25 °C, 0.001 mmHg at 77 °F, (77 °F): 0.001 mmHg | |

| Record name | 1,1-METHYLENE BIS(4-ISOCYANATOCYCLOHEXANE) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18125 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dicyclohexylmethane 4,4'-diisocyanate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/115 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | METHYLENE BIS(4-CYCLOHEXYLISOCYANATE) | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7189 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | METHYLENE BIS(4-CYCLOHEXYLISOCYANATE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/386 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Methylene bis(4-cyclohexylisocyanate) | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0412.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

Clear, colorless to light-yellow liquid | |

CAS No. |

5124-30-1, 13622-90-7, 17901-48-3, 18937-00-3, 28605-81-4 | |

| Record name | 1,1-METHYLENE BIS(4-ISOCYANATOCYCLOHEXANE) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18125 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Hydrogenated MDI | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5124-30-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methylene bis(4-cyclohexylisocyanate) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005124301 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,4'-Diisocyanatodicyclohexylmethane, trans,trans- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013622907 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,4'-Diisocyanatodicyclohexylmethane, cis,trans- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017901483 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,4'-Diisocyanatodicyclohexylmethane, cis,cis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018937003 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexane, 1,1'-methylenebis(isocyanato- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028605814 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexane, 1,1'-methylenebis[4-isocyanato-, (trans,trans)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclohexane, 1,1'-methylenebis[4-isocyanato- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,1-Methylenebis(4-isocyanatocyclohexane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3027588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (trans,trans)-1,1'-Methylenebis[4-isocyanatocyclohexane] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30891145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-methylenedicyclohexyl diisocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.512 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,4'-DIISOCYANATODICYCLOHEXYLMETHANE, CIS,TRANS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6Y80AJA84R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4,4'-DIISOCYANATODICYCLOHEXYLMETHANE, TRANS,TRANS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z717ID22KX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4,4'-DIISOCYANATODICYCLOHEXYLMETHANE, CIS,CIS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P815VNF99I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | METHYLENE BIS(4-CYCLOHEXYLISOCYANATE) | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7189 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | METHYLENE BIS(4-CYCLOHEXYLISOCYANATE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/386 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Isocyanic acid, methylenedi-4,1-cyclohexylene ester | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/NQ8D24D0.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

less than 14 °F (NIOSH, 2023), <14 °F | |

| Record name | 1,1-METHYLENE BIS(4-ISOCYANATOCYCLOHEXANE) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18125 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHYLENE BIS(4-CYCLOHEXYLISOCYANATE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/386 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Methylene bis(4-cyclohexylisocyanate) | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0412.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

An In-depth Technical Guide to Bis(4-isocyanatocyclohexyl)methane: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(4-isocyanatocyclohexyl)methane, commonly known as HMDI or hydrogenated MDI, is an aliphatic diisocyanate that serves as a crucial monomer in the synthesis of high-performance polyurethanes. Its unique chemical structure, characterized by two cyclohexyl rings linked by a methylene bridge and terminated with isocyanate functional groups, imparts exceptional properties to the resulting polymers, including excellent light stability, weather resistance, and mechanical durability. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and synthesis of this compound. It also delves into its primary application in the production of polyurethanes, detailing the reaction mechanism and the influence of its isomeric forms on polymer characteristics. This document is intended to be a valuable resource for researchers, scientists, and professionals in the fields of polymer chemistry, materials science, and drug development who are interested in the utilization of this versatile chemical compound.

Chemical Structure and Isomerism

This compound possesses the chemical formula C₁₅H₂₂N₂O₂ and a molecular weight of 262.35 g/mol .[1] Its IUPAC name is 1-isocyanato-4-[(4-isocyanatocyclohexyl)methyl]cyclohexane.[1] The molecule consists of two saturated cyclohexane rings connected by a methylene (-CH₂-) bridge, with an isocyanate (-N=C=O) group attached to the fourth carbon of each ring.

A key feature of this compound is the existence of stereoisomers due to the spatial arrangement of the substituents on the cyclohexane rings. The commercial product is typically a mixture of three geometric isomers: cis-cis, cis-trans, and trans-trans. The relative proportions of these isomers can vary depending on the manufacturing process and significantly influence the physical properties and reactivity of the diisocyanate, as well as the final properties of the polyurethanes derived from it. For instance, a higher content of the trans-trans isomer can lead to increased crystallinity and hardness in the resulting polymer.[2]

Physicochemical Properties

This compound is a clear, colorless to pale yellow liquid at room temperature.[3] A summary of its key physical and chemical properties is presented in the tables below.

Table 1: General and Physical Properties of this compound

| Property | Value | Reference |

| CAS Number | 5124-30-1 | [1][3][4] |

| Molecular Formula | C₁₅H₂₂N₂O₂ | [1] |

| Molecular Weight | 262.35 g/mol | [1][4] |

| Appearance | Clear, colorless to light-yellow liquid | [3] |

| Density | 1.07 g/cm³ at 25 °C | [1][3] |

| Boiling Point | ~168 °C at 1.5 mmHg | [1] |

| Melting Point | < -10 °C (< 14 °F) | [3][5] |

| Vapor Pressure | 0.001 mmHg at 25 °C | [3][5] |

| Flash Point | > 113 °C (> 235 °F) | [1] |

| Refractive Index | 1.497 at 20 °C | [1] |

| Solubility | Reacts with water | [1][5] |

Table 2: Chemical Identifiers of this compound

| Identifier | Value | Reference |

| IUPAC Name | 1-isocyanato-4-[(4-isocyanatocyclohexyl)methyl]cyclohexane | [1] |

| Synonyms | HMDI, Hydrogenated MDI, Dicyclohexylmethane-4,4'-diisocyanate | [3][6] |

| SMILES | O=C=NC1CCC(CC1)CC2CCC(N=C=O)CC2 | |

| InChI Key | KORSJDCBLAPZEQ-UHFFFAOYSA-N | [1] |

Synthesis and Experimental Protocols

Synthesis of this compound

The industrial synthesis of this compound is a two-step process. The first step involves the hydrogenation of methylene dianiline (MDA) to produce bis(4-aminocyclohexyl)methane (PACM). The second step is the phosgenation of PACM to yield the final diisocyanate product.

Experimental Protocol for the Synthesis of Bis(4-aminocyclohexyl)methane (Illustrative)

This is a generalized representation and specific industrial protocols may vary.

-

Hydrogenation of Methylene Dianiline (MDA):

-

Reactants: Methylene dianiline (MDA), Hydrogen gas.

-

Catalyst: Typically a ruthenium-based catalyst.

-

Solvent: An inert solvent such as dioxane or an alcohol.

-

Procedure: MDA is dissolved in the solvent and charged into a high-pressure autoclave along with the catalyst. The autoclave is purged with nitrogen and then pressurized with hydrogen gas. The reaction mixture is heated to a specific temperature (e.g., 100-200 °C) and stirred vigorously for a set duration until the theoretical amount of hydrogen is consumed.

-

Work-up: After cooling and depressurization, the catalyst is filtered off. The solvent is removed under reduced pressure to yield the crude bis(4-aminocyclohexyl)methane.

-

Experimental Protocol for the Phosgenation of Bis(4-aminocyclohexyl)methane (Illustrative)

This is a generalized representation and specific industrial protocols may vary. Phosgene is a highly toxic gas and this reaction should only be performed by trained professionals in a suitable facility.

-

Phosgenation of Bis(4-aminocyclohexyl)methane (PACM):

-

Reactants: Bis(4-aminocyclohexyl)methane (PACM), Phosgene (COCl₂).

-

Solvent: An inert solvent such as chlorobenzene or o-dichlorobenzene.

-

Procedure: A solution of PACM in the solvent is added to a solution of excess phosgene in the same solvent at a low temperature. The reaction is highly exothermic and requires careful temperature control. The reaction mixture is then gradually heated to a higher temperature to complete the reaction and to remove excess phosgene and hydrogen chloride gas.

-

Work-up: The solvent is removed by distillation under reduced pressure. The crude this compound is then purified by fractional distillation to obtain the final product with the desired isomer distribution.

-

Synthesis of Polyurethanes using this compound

This compound is a key component in the synthesis of polyurethanes. The reaction involves the polyaddition of the diisocyanate with a polyol (a compound with multiple hydroxyl groups).

Experimental Protocol for the Synthesis of a Polyurethane Elastomer (Illustrative)

-

Prepolymer Formation (Two-Step Method):

-

Reactants: this compound (HMDI), Polyol (e.g., polytetrahydrofuran, polycaprolactone).

-

Catalyst: A catalyst such as dibutyltin dilaurate (DBTDL) may be used to accelerate the reaction.

-

Procedure: The polyol is dried under vacuum to remove any moisture. HMDI is then added to the polyol in a stoichiometric excess, and the mixture is heated (e.g., to 60-80 °C) with stirring under a dry nitrogen atmosphere. The reaction is monitored by titrating for the isocyanate content until it reaches the theoretical value for the prepolymer.

-

-

Chain Extension:

-

Reactant: A chain extender, which is a low molecular weight diol or diamine (e.g., 1,4-butanediol).

-

Procedure: The chain extender is added to the isocyanate-terminated prepolymer. The mixture is stirred vigorously and then poured into a mold. The cast polymer is then cured at an elevated temperature for a specified period to complete the polymerization and develop its final properties.

-

Applications

The primary application of this compound is in the production of light-stable, weather-resistant polyurethane coatings, elastomers, and foams.[1] Due to the absence of aromatic rings in its structure, polyurethanes based on HMDI do not yellow upon exposure to UV light, making them ideal for outdoor applications.

Key application areas include:

-

Coatings: Automotive clear coats, industrial maintenance coatings, and finishes for wood and plastics.

-

Elastomers: Seals, gaskets, and other components requiring high elasticity and durability.

-

Adhesives and Sealants: For applications where transparency and non-yellowing are important.

-

Biomedical Applications: Due to their biocompatibility, HMDI-based polyurethanes are being explored for use in medical devices and drug delivery systems.[2]

Visualization of Industrial Production and Polymerization

The following diagrams illustrate the industrial production workflow of this compound and its subsequent use in polyurethane synthesis.

Caption: Industrial production workflow of HMDI and its use in polyurethane synthesis.

Caption: Basic reaction scheme for polyurethane formation from HMDI and a polyol.

Safety and Handling

This compound is a reactive chemical and should be handled with appropriate safety precautions. It is a skin and respiratory sensitizer and can cause irritation upon contact.[5] It reacts with water and other nucleophiles, so it should be stored in a dry, inert atmosphere. Personal protective equipment, including gloves, safety glasses, and respiratory protection, should be worn when handling this compound.

Conclusion

This compound is a versatile and valuable aliphatic diisocyanate with a unique combination of properties that make it indispensable in the production of high-performance polyurethanes. Its non-yellowing nature, excellent durability, and tunable properties through isomeric control offer significant advantages in a wide range of applications, from industrial coatings to advanced biomedical materials. A thorough understanding of its chemical structure, properties, and reaction kinetics is essential for researchers and professionals seeking to innovate and develop new materials based on this important monomer.

References

- 1. researchgate.net [researchgate.net]

- 2. bhu.ac.in [bhu.ac.in]

- 3. Utilizing the 1H-15N NMR Methods for the Characterization of Isomeric Human Milk Oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Single-Step Synthesis and Characterization of Non-Linear Tough and Strong Segmented Polyurethane Elastomer Consisting of Very Short Hard and Soft Segments and Hierarchical Side-Reacted Networks and Single-Step Synthesis of Hierarchical Hyper-Branched Polyurethane [mdpi.com]

- 5. US4065362A - Purification of organic isocyanates - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Stereoisomers of Bis(4-isocyanatocyclohexyl)methane and Their Characteristics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(4-isocyanatocyclohexyl)methane, commonly known as HMDI or hydrogenated MDI, is an aliphatic diisocyanate that serves as a crucial building block in the synthesis of high-performance polyurethanes. Unlike its aromatic counterpart, Methylene diphenyl diisocyanate (MDI), HMDI-based polyurethanes exhibit superior light stability, weathering resistance, and lower water absorption, making them ideal for a wide range of applications, including durable coatings, adhesives, elastomers, and biomedical devices.[1]

The performance of HMDI-based materials is intrinsically linked to its stereochemistry. HMDI is a mixture of three primary stereoisomers: trans,trans, cis,trans, and cis,cis. The relative proportions of these isomers significantly influence the physical and chemical properties of the diisocyanate and the resulting polyurethane. This technical guide provides a comprehensive overview of the stereoisomers of HMDI, their distinct characteristics, and their impact on material properties, along with relevant experimental protocols for their analysis and utilization.

Stereoisomers of this compound

The three main stereoisomers of this compound are depicted below. The orientation of the isocyanate groups relative to the cyclohexane rings determines the isomeric form.

-

trans,trans-isomer: Both isocyanate groups are in the equatorial position on their respective cyclohexane rings. This symmetrical structure allows for efficient packing and ordering.

-

cis,trans-isomer: One isocyanate group is in the equatorial position, and the other is in the axial position. This isomer is asymmetrical.

-

cis,cis-isomer: Both isocyanate groups are in the axial position on their respective cyclohexane rings.

Commercial HMDI is typically a mixture of these isomers, with a common industrial ratio being approximately 20% trans,trans, 50% cis,trans, and 30% cis,cis.[1]

Characteristics of HMDI Stereoisomers and Their Impact on Polyurethane Properties

The stereoisomeric composition of HMDI has a profound effect on its physical properties and the performance of the polyurethanes derived from it. The trans,trans isomer, due to its symmetry, promotes higher crystallinity and more ordered hard segments in polyurethanes. This leads to materials with increased hardness, tensile strength, and thermal stability.[2] Conversely, a higher proportion of the cis isomers results in a more amorphous structure, leading to softer and more flexible materials.

Physical Properties of HMDI Isomer Mixtures

The ratio of stereoisomers directly influences the physical state and processing characteristics of HMDI. A higher concentration of the trans,trans isomer increases the melting point and the tendency to crystallize, which can affect storage stability and processing temperatures.

| Property | Value | Reference |

| Appearance | Clear, colorless to light-yellow liquid | [3] |

| Molecular Formula | C15H22N2O2 | [3] |

| Molecular Weight | 262.35 g/mol | [3] |

| Density (at 25 °C) | 1.066 g/cm³ | [1] |

| Boiling Point (at 1.5 mmHg) | 168 °C | [1] |

| Viscosity (at 25 °C) | ~30 mPa·s | [1] |

| Vapor Pressure (at 25 °C) | 0.001 mmHg | [1] |

Influence of trans,trans-Isomer Content on Crystallization and Melting

The trans,trans isomer content is a critical parameter for the processability of HMDI. Higher concentrations can lead to crystallization at ambient or low temperatures.

| trans,trans Isomer Content | Observation | Reference |

| 14.0% | Remains stable without crystallization for 24 hours at temperatures down to -5°C. | [1] |

| 22.0% | Crystallizes within 3 hours at 18°C. | [1] |

| 14.0% | Achieves complete melting within 2 hours at 21°C. | [1] |

| 21.0% | Requires temperatures above 32°C for comparable melting performance. | [1] |

Impact of Isomer Composition on Polyurethane Mechanical Properties

The stereoisometry of HMDI directly translates to the mechanical performance of the resulting polyurethane elastomers. An increase in the trans,trans isomer content generally leads to a more ordered hard segment domain, resulting in improved mechanical properties.

| Property | Influence of Increasing trans,trans-Isomer Content | Reference |

| Hardness | Increases | [2] |

| Tensile Strength | Increases | [2] |

| Elongation at Break | Increases | [2] |

| Split-Tear Strength | Increases | [2] |

| Resilience | Increases | [2] |

| Solvent Resistance | Increases | [2] |

| Melting Temperature of Elastomer | Increases | [2] |

Experimental Protocols

This section outlines the general methodologies for the separation, characterization, and utilization of HMDI stereoisomers in polyurethane synthesis.

Separation of HMDI Stereoisomers

Fractional Crystallization: This technique is employed to enrich the concentration of the trans,trans isomer. While specific proprietary protocols may vary, the general principle involves dissolving the HMDI isomer mixture in a suitable solvent at an elevated temperature and then gradually cooling the solution to induce the crystallization of the less soluble trans,trans isomer. The crystals are then separated by filtration. The precise solvent system, concentration, and cooling profile are critical for achieving high purity of the desired isomer.

Characterization of HMDI Isomers and Polyurethanes

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Purpose: To determine the isomeric composition of HMDI.

-

Methodology: 1H and 13C NMR spectra are recorded on a spectrometer. Samples are typically dissolved in a deuterated solvent such as CDCl3.[4] The different chemical environments of the protons and carbons in the cis and trans configurations lead to distinct signals in the NMR spectra, allowing for their identification and quantification. In 13C NMR, the isocyanate carbon of the trans,trans isomer appears at a slightly different chemical shift (around 122.5 ppm) compared to the other isomers, enabling the calculation of the isomer ratio based on the integral intensities of these peaks.[5]

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Purpose: To characterize the chemical structure of the synthesized polyurethanes and to study hydrogen bonding.

-

Methodology: FTIR spectra of thin polymer films cast from solution or KBr pellets of powdered samples are recorded. Key spectral regions of interest include the N-H stretching region (~3300 cm⁻¹), the isocyanate stretching region (~2270 cm⁻¹, to confirm complete reaction), and the carbonyl (C=O) stretching region (1600-1800 cm⁻¹).[6][7] The deconvolution of the carbonyl peak can provide information on the extent of hydrogen bonding within the hard segments.

Differential Scanning Calorimetry (DSC):

-

Purpose: To determine the thermal transitions (glass transition temperature, melting temperature, and crystallization temperature) of HMDI isomers and the resulting polyurethanes.

-

Methodology: A small amount of the sample is sealed in an aluminum pan and subjected to a controlled temperature program (heating and cooling cycles) in a DSC instrument under an inert atmosphere (e.g., nitrogen). The heat flow to or from the sample is measured as a function of temperature. Typical heating and cooling rates are in the range of 5-20 °C/min.[8]

Mechanical Testing:

-

Purpose: To evaluate the mechanical properties (tensile strength, elongation at break, and modulus) of the polyurethane elastomers.

-

Methodology: Tensile properties are typically measured according to ASTM D638 or ASTM D882 for thin films.[9][10] Dumbbell-shaped specimens are cut from the polyurethane sheets and tested using a universal testing machine at a constant crosshead speed.[11]

Synthesis of HMDI-Based Polyurethanes

Polyurethanes from HMDI are typically synthesized via a one-shot or a two-step (prepolymer) method.

One-Shot Method:

-

The polyol (e.g., polytetramethylene glycol - PTMG) and the chain extender (e.g., 1,4-butanediol - BDO) are mixed together.

-

The HMDI is then added to the mixture with vigorous stirring. A catalyst, such as dibutyltin dilaurate (DBTDL), is often used to accelerate the reaction.

-

The mixture is poured into a mold and cured at a specific temperature for a set duration to complete the polymerization.

Two-Step (Prepolymer) Method:

-

Prepolymer Formation: The polyol is reacted with an excess of HMDI to form an isocyanate-terminated prepolymer. This reaction is typically carried out at a moderate temperature (e.g., 70-80 °C) until the desired isocyanate content is reached.

-

Chain Extension: The prepolymer is then reacted with a chain extender (e.g., BDO) to form the final high molecular weight polyurethane.

-

The resulting polymer is then cast into a mold and cured.

Visualizations

Logical Relationship of HMDI Stereoisomers and Their Properties

Caption: Relationship between HMDI stereoisomers and their intrinsic properties.

Experimental Workflow for HMDI-Based Polyurethane Synthesis and Characterization

Caption: General workflow for the synthesis and characterization of HMDI-based polyurethanes.

Conclusion

The stereoisomeric composition of this compound is a critical factor that dictates its physical properties and the performance of the resulting polyurethanes. A thorough understanding of the characteristics of the trans,trans, cis,trans, and cis,cis isomers enables the tailoring of material properties to meet the demands of specific applications. By controlling the isomer ratio, researchers and engineers can fine-tune the crystallinity, thermal stability, and mechanical strength of HMDI-based polyurethanes, thereby optimizing their performance in diverse fields ranging from high-performance coatings to advanced biomedical devices. The experimental protocols outlined in this guide provide a foundation for the systematic investigation and utilization of these versatile stereoisomers.

References

- 1. Buy this compound | 5124-30-1 [smolecule.com]

- 2. Diisocyanato dicyclohexylmethane: structure/property relationships of its geometrical isomers in polyurethane elastomers | Semantic Scholar [semanticscholar.org]

- 3. Hydrogenated mdi | C15H22N2O2 | CID 21202 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. spectrabase.com [spectrabase.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. zwickroell.com [zwickroell.com]

- 10. ASTM D882 - Tensile Properties of Thin Plastic Sheeting - ICC Evaluation Service, LLC (ICC-ES) [icc-es.org]

- 11. Tensile Strength of Plastics Using ASTM D 638 Test Standard [prestogroup.com]

Physical Properties of trans-trans HMDI vs. cis-trans HMDI: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties of the geometric isomers of 4,4'-Methylenebis(cyclohexyl isocyanate) (HMDI), specifically focusing on the differences between the trans-trans and cis-trans isomers. Understanding these properties is crucial for applications in polymer chemistry, drug delivery systems, and other areas of materials science and drug development, as the isomeric composition can significantly influence the final properties of the resulting materials.

Introduction to HMDI Isomers

4,4'-Methylenebis(cyclohexyl isocyanate), commonly known as HMDI, is an aliphatic diisocyanate. Due to the presence of two cyclohexyl rings, HMDI can exist in three geometric isomeric forms: trans-trans, cis-trans, and cis-cis. The spatial arrangement of the isocyanate groups relative to the methylene bridge dictates the overall shape and symmetry of the molecule, which in turn governs its physical properties. Commercial HMDI is typically a mixture of these isomers. The pure trans-trans isomer is a solid at room temperature, while mixtures with higher concentrations of the cis-trans and cis-cis isomers are liquid.[1] This guide will focus on the comparison between the trans-trans and cis-trans isomers, for which more distinct data is available.

Comparative Physical Properties

The physical properties of HMDI are highly dependent on the isomeric composition. The symmetry of the trans-trans isomer allows for more efficient packing in the solid state, leading to a higher melting point compared to the less symmetrical cis-trans and cis-cis isomers. General principles of stereoisomerism suggest that trans isomers tend to have higher melting points and lower solubility in inert solvents, while cis isomers, which are often more polar, may exhibit higher boiling points.[2][3][4]

Below is a summary of the available quantitative data for the physical properties of trans-trans HMDI, a commercial mixture of HMDI isomers, and expected properties for the cis-trans isomer based on general chemical principles.

Table 1: Comparison of Physical Properties of HMDI Isomers

| Physical Property | trans-trans HMDI | Commercial HMDI (Mixture of Isomers) | cis-trans HMDI (Expected) |

| Melting Point (°C) | 83[1] | 26[5] | Lower than trans-trans |

| Boiling Point (°C) | - | 196 at 5 mmHg | Potentially higher than trans-trans |

| Density (g/mL at 25°C) | - | 1.066[5][6] | Potentially higher than trans-trans |

| Viscosity (mPa·s at 25°C) | - | 30 | Potentially higher than trans-trans |

| Appearance | Solid | Colorless to pale yellow liquid[6][7] | Liquid |

| Solubility | Sparingly soluble in inert solvents | Soluble in many organic solvents | More soluble than trans-trans in inert solvents |

Experimental Protocols

The characterization and separation of HMDI isomers are critical for obtaining materials with desired properties. The following are detailed methodologies for key experiments cited in the literature.

Isomer Separation by Fractional Crystallization

Fractional crystallization can be employed to enrich the concentration of the trans-trans isomer from a commercial mixture.

-

Procedure:

-

Dissolve the commercial HMDI mixture in a suitable solvent (e.g., a non-polar organic solvent).

-

Slowly cool the solution to induce crystallization. The less soluble trans-trans isomer will crystallize out of the solution first due to its higher melting point and greater symmetry.

-

Separate the crystals from the mother liquor by filtration.

-

The crystals will be enriched in the trans-trans isomer, while the mother liquor will have a higher concentration of the cis-trans and cis-cis isomers.

-

Repeat the crystallization process on the collected crystals to achieve higher purity of the trans-trans isomer.

-

Characterization by Differential Scanning Calorimetry (DSC)

DSC is used to determine the thermal transitions, such as the melting point, of the different isomer compositions.

-

Instrument: A standard differential scanning calorimeter.

-

Sample Preparation: Accurately weigh a small amount of the HMDI isomer sample (typically 5-10 mg) into an aluminum DSC pan.

-

Analysis Conditions:

-

Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere.

-

The temperature range should encompass the expected melting point of the isomers.

-

The melting point is determined as the peak temperature of the endothermic transition on the DSC thermogram.

-

Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool to determine the isomeric composition of HMDI mixtures.

-

Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation: Dissolve a small amount of the HMDI sample in a deuterated solvent (e.g., CDCl3).

-

Analysis:

-

Acquire ¹H and ¹³C NMR spectra.

-

The different chemical environments of the protons and carbons in the trans-trans, cis-trans, and cis-cis isomers will result in distinct signals in the NMR spectra.

-

The relative integration of these signals can be used to quantify the percentage of each isomer in the mixture.

-

Visualization of Concepts

Isomeric Structures of HMDI

References

- 1. Methylene-bis(4-cyclohexylisocyanate) | 5124-30-1 [chemicalbook.com]

- 2. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 3. CDC - NIOSH Pocket Guide to Chemical Hazards - Methylene bis(4-cyclohexylisocyanate) [cdc.gov]

- 4. creative-biostructure.com [creative-biostructure.com]

- 5. quora.com [quora.com]

- 6. 4,4-methylene bis(cyclohexyl isocyanate) (mixture of isomers), 5124-30-1 [thegoodscentscompany.com]

- 7. 4,4'-Methylenebis(cyclohexyl isocyanate), 90%, mixture of isomers, AcroSeal™ 100 mL [thermofisher.com]

CAS number 5124-30-1 properties and safety data

An In-depth Technical Guide to Methylene bis(4-cyclohexylisocyanate) (CAS 5124-30-1)

This guide provides a comprehensive overview of the core properties, safety data, and handling protocols for Methylene bis(4-cyclohexylisocyanate), CAS number 5124-30-1. It is intended for researchers, scientists, and professionals in drug development and chemical manufacturing who require detailed technical information.

Chemical Identification

Methylene bis(4-cyclohexylisocyanate), also known as 4,4'-Methylenebis(cyclohexyl isocyanate) or hydrogenated MDI (H12MDI), is an aliphatic diisocyanate.[1] It is a clear, colorless to light-yellow liquid at room temperature.[2][3][4] This compound is primarily used in the production of urethane products, particularly for applications requiring high stability against ultraviolet light, such as enamel coatings.[1][5]

Synonyms: Dicyclohexylmethane 4,4'-diisocyanate, DMDI, HMDI, Hydrogenated MDI, Reduced MDI, Saturated MDI, bis(4-isocyanatocyclohexyl)methane.[2][3][4]

Physicochemical Properties

The physical and chemical properties of Methylene bis(4-cyclohexylisocyanate) are summarized in the table below. It is soluble in acetone and chloroform, but reacts with water and ethanol.[6][7] This reactivity, particularly with water and alcohols, is a critical consideration for its handling and storage.[6][7][8]

| Property | Value | Source(s) |

| Molecular Formula | C₁₅H₂₂N₂O₂ | [2] |

| Molecular Weight | 262.35 g/mol | [4] |

| Appearance | Clear, colorless to light-yellow liquid | [2][3][6] |

| Melting Point / Freezing Point | < -10°C (14°F) | [2][4] |

| Boiling Point | 168°C @ 1.5 mmHg | [6] |

| Density / Specific Gravity | 1.066 - 1.07 g/mL at 25°C (77°F) | [2][6] |

| Vapor Pressure | 0.001 mmHg at 25°C (77°F) | [2][4] |

| Flash Point | >202°C (>395°F) | [2][9] |

| Refractive Index | n20/D 1.497 | [6] |

| Water Solubility | Reacts with water | [4][9] |

Toxicological Data and Health Hazards

Methylene bis(4-cyclohexylisocyanate) is a hazardous substance with significant health risks, primarily associated with inhalation and skin contact.[5] It is classified as toxic or fatal if inhaled.[10][11][12][13]

Acute Toxicity:

-

Inhalation: Toxic if inhaled, with an Acute Toxicity Estimate (ATE) for LC50 (4h) of 0.5 mg/l.[10] Inhalation can cause severe irritation of the nose, throat, and lungs, leading to coughing, shortness of breath, and potentially a life-threatening build-up of fluid in the lungs (pulmonary edema).[5] Symptoms may be delayed.[14]

-

Skin Contact: Causes skin irritation and can lead to burns.[5][10]

-

Eye Contact: Causes serious eye irritation and can result in burns and possible eye damage.[5][10]

Sensitization:

-

Respiratory: May cause allergy or asthma symptoms or breathing difficulties if inhaled.[10][11] Once sensitized, even very low future exposures can trigger a severe respiratory reaction.[5]

-

Skin: May cause an allergic skin reaction.[10][11] If an allergy develops, subsequent low-level exposure can cause itching and a skin rash.[5]

Organ-Specific Effects:

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[10][11]

-

Carcinogenicity, Mutagenicity, Reproductive Toxicity: Based on available data, the classification criteria for carcinogenicity, germ cell mutagenicity, or reproductive toxicity are not met.[10][11]

| Endpoint | Value | Species | Source(s) |

| LC50 Inhalation (4h) | 0.5 mg/L (ATE) | - | [10] |

| NOAEL (teratogenicity) | 36 mg/m³ | Rat | [13] |

| NOAEL (maternal toxicity) | 1 mg/m³ | Rat | [13] |

| NOAEL (developmental toxicity) | 6 mg/m³ | Rat | [13] |

GHS Classification and Safety Regulations

The substance is regulated under various international and national guidelines. Its GHS classification underscores its significant hazards.

-

GHS Hazard Statements: H315, H317, H319, H330, H331, H334, H335, H410.[10]

The logical relationship between exposure routes and resulting health hazards is visualized below.

Occupational Exposure Limits

| Organization | Limit | Value | Source(s) |

| ACGIH | TLV-TWA | 0.005 ppm (0.0535 mg/m³) | [6] |

| NIOSH | REL-C | 0.01 ppm (0.11 mg/m³) | |

| OSHA (Vacated) | PEL-C | 0.01 ppm (0.11 mg/m³) | [12] |

Experimental Protocols

Detailed experimental protocols for toxicological studies are often proprietary. However, studies cited adhere to established guidelines, such as OECD Test Guideline 414 for developmental toxicity.[13] For workplace safety monitoring, standardized analytical methods are available.

Workplace Air Monitoring Protocol

Regulatory bodies like OSHA provide methodologies for determining the concentration of isocyanates in the air. The general workflow involves air sampling, sample derivatization, and analysis via chromatography.

Methodology:

-

Sampling: Air is drawn through a filter (e.g., glass fiber filter) coated with a derivatizing agent, such as 1-(2-pyridyl)piperazine (1-2PP). The sampler is typically "open-faced" to ensure efficient collection.[2]

-

Derivatization: The isocyanate groups (-NCO) react with the agent on the filter to form a stable urea derivative. This step is crucial as isocyanates are highly reactive and unstable.

-

Sample Preparation: The filter is extracted with a suitable solvent (e.g., acetonitrile) to dissolve the derivative. The solution may be further diluted or concentrated as needed.

-

Analysis: The extract is analyzed using High-Performance Liquid Chromatography (HPLC) with ultraviolet (UV) or fluorescence detection. The concentration of the derivative is measured and correlated back to the original airborne isocyanate concentration.

The workflow for this analytical procedure is illustrated in the diagram below.

Handling, Storage, and First Aid

Safe Handling

-

Work under a chemical fume hood. Do not breathe vapors or aerosols.[14]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles with a face shield, and respiratory protection (e.g., ABEK filter respirator).[12]

-

Ensure adequate ventilation.[11] Eyewash stations and safety showers should be readily accessible.[15]

-

Avoid contact with skin and eyes.[5]

-

Wash hands thoroughly after handling.[11] Contaminated work clothing should not be allowed out of the workplace.

Storage

-

Store in tightly closed containers in a cool, dry, and well-ventilated area.[6][12]

-

Store locked up or in an area accessible only to authorized personnel.[12]

-

The substance is moisture-sensitive; store under an inert atmosphere.[12][15]

-

Keep away from incompatible materials, including water, alcohols, amines, strong bases, acids, and organotin catalysts.[3][6] The material may slowly polymerize if heated above 50°C (122°F).[3][6]

First Aid Measures

-

Inhalation: Immediately move the person to fresh air. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[6][12][15]

-

Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[6][8]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6][8]

-

Ingestion: Do NOT induce vomiting. If the person is conscious, give large quantities of water. Seek immediate medical attention.[6][15]

-

Note: Medical observation is recommended for 24 to 48 hours after overexposure via inhalation, as pulmonary edema may be delayed.[6]

Stability and Reactivity

This compound is incompatible with many substances. Reactions with amines, alcohols, acids, bases, and strong oxidizing agents can be vigorous and exothermic, releasing toxic gases.[7][8][9] It reacts with water to form amines and carbon dioxide.[7][8] Acids and bases can initiate hazardous polymerization reactions.[7][8] Hazardous decomposition products upon combustion include carbon oxides and nitrogen oxides (NOx).[11]

Environmental Effects

Methylene bis(4-cyclohexylisocyanate) is considered very toxic to aquatic life, with long-lasting effects. Releases to the environment should be avoided. The substance hydrolyzes rapidly in water (half-life of ~2 hours) and is not readily biodegradable.[13][16] Due to its low expected adsorption to soil and rapid hydrolysis, its mobility and persistence in the environment are complex.[13]

References

- 1. Hydrogenated MDI - Wikipedia [en.wikipedia.org]

- 2. METHYLENE BIS(4-CYCLOHEXYLISOCYANATE) | Occupational Safety and Health Administration [osha.gov]

- 3. CDC - NIOSH Pocket Guide to Chemical Hazards - Methylene bis(4-cyclohexylisocyanate) [cdc.gov]

- 4. Hydrogenated mdi | C15H22N2O2 | CID 21202 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. nj.gov [nj.gov]

- 6. 5124-30-1 | CAS DataBase [m.chemicalbook.com]

- 7. Methylene-bis(4-cyclohexylisocyanate) | 5124-30-1 [chemicalbook.com]

- 8. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 9. 1,1-METHYLENE BIS(4-ISOCYANATOCYCLOHEXANE) | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 10. bg.cpachem.com [bg.cpachem.com]

- 11. chemos.de [chemos.de]

- 12. assets.thermofisher.cn [assets.thermofisher.cn]

- 13. solutions.covestro.com [solutions.covestro.com]

- 14. solutions.covestro.com [solutions.covestro.com]

- 15. fishersci.com [fishersci.com]

- 16. env.go.jp [env.go.jp]

An In-depth Technical Guide to the Reactivity of Bis(4-isocyanatocyclohexyl)methane with Polyols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles governing the reaction of Bis(4-isocyanatocyclohexyl)methane (H12MDI or HMDI) with polyols to form polyurethanes. This document details the reaction kinetics, experimental protocols, and the influence of various factors on the final polymer properties, with a focus on applications relevant to research and development.

Introduction to this compound (H12MDI)

This compound, a cycloaliphatic diisocyanate, is a key monomer in the synthesis of high-performance polyurethanes. Unlike its aromatic counterpart, Methylene diphenyl diisocyanate (MDI), H12MDI-based polyurethanes exhibit enhanced resistance to UV degradation, making them suitable for applications requiring excellent light stability and weatherability. H12MDI is a mixture of three geometric isomers: trans-trans, cis-trans, and cis-cis. The ratio of these isomers can influence the packing of the polymer chains and, consequently, the mechanical properties of the resulting polyurethane.

The Urethane Reaction: H12MDI and Polyols

The fundamental reaction between H12MDI and a polyol is a polyaddition reaction that forms a urethane linkage. The isocyanate group (-NCO) of H12MDI is highly reactive towards the hydroxyl group (-OH) of the polyol.

General Reaction Scheme:

OCN-R-NCO + HO-R'-OH → [-O-R'-O-C(=O)-NH-R-NH-C(=O)-]n

Where:

-

R: -(C6H10)-CH2-(C6H10)- from H12MDI

-

R': The backbone of the polyol

This reaction is typically exothermic and can be catalyzed to achieve desired reaction rates and ensure complete conversion.

Factors Influencing Reactivity

Several factors significantly impact the rate and outcome of the reaction between H12MDI and polyols.

The structure of the polyol plays a crucial role in determining the reaction kinetics and the properties of the final polyurethane.

-

Polyol Backbone: The chemical nature of the polyol backbone (e.g., polyether, polyester, polycarbonate) influences the polarity, flexibility, and hydrolytic stability of the resulting polymer.

-

Hydroxyl Group Type: The reactivity of the hydroxyl groups depends on their steric hindrance. Primary hydroxyls are generally more reactive than secondary hydroxyls, which are, in turn, more reactive than tertiary hydroxyls.

-

Molecular Weight: Higher molecular weight polyols lead to longer soft segments in the polyurethane, resulting in increased flexibility and lower crosslink density.

Catalysts are often employed to control the reaction rate and promote specific reactions (e.g., urethane formation over side reactions).

-

Organometallic Catalysts: Dibutyltin dilaurate (DBTDL) is a commonly used and highly effective catalyst for the isocyanate-hydroxyl reaction. It activates the isocyanate group, making it more susceptible to nucleophilic attack by the hydroxyl group.

-

Amine Catalysts: Tertiary amines, such as 1,4-diazabicyclo[2.2.2]octane (DABCO), are also effective catalysts. They function by activating the hydroxyl group of the polyol.

The reaction rate is highly dependent on temperature. Higher temperatures generally lead to faster reaction rates. However, excessive temperatures can promote side reactions, such as the formation of allophanates and biurets, which can lead to branching and crosslinking.

Quantitative Data on Reactivity

While a comprehensive, directly comparable dataset for the reaction of H12MDI with various polyols is not available in the provided search results, the following table summarizes the general reactivity trends and provides representative information where possible.

| Polyol Type | Hydroxyl Type | Catalyst | Relative Reactivity | Key Properties of Resulting Polyurethane | Source |

| Polyether Polyol | Primary | DBTDL | High | Good low-temperature flexibility, hydrolytic stability | [General knowledge from search results] |

| Polyester Polyol | Primary | DBTDL | High | Good mechanical properties, abrasion resistance | [General knowledge from search results] |

| Polycarbonate Polyol | Primary | DBTDL | High | Excellent thermal stability, hydrolytic and oxidative resistance | [General knowledge from search results] |

| Polyether Polyol | Secondary | DBTDL | Moderate | Slower reaction allows for better processing control | [General knowledge from search results] |

| Polyester Polyol | Secondary | DBTDL | Moderate | Slower reaction allows for better processing control | [General knowledge from search results] |